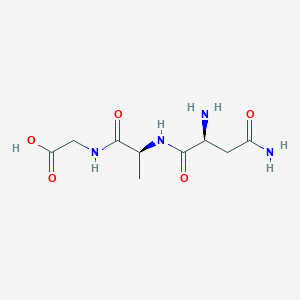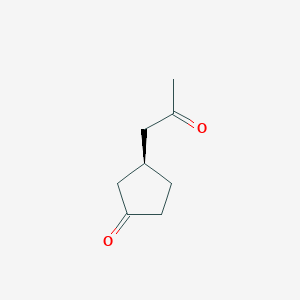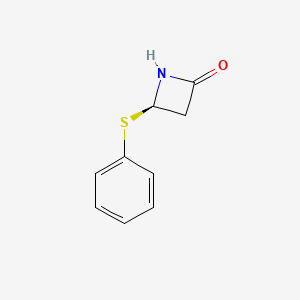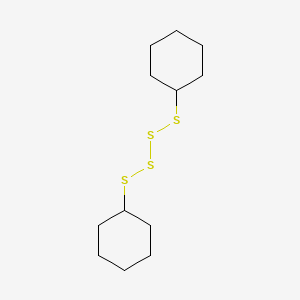
Cyclohexyldisulfanyldisulfanyl-cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexyldisulfanyldisulfanyl-cyclohexane is an organic compound featuring a unique structure with two cyclohexane rings connected by a disulfide linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexyldisulfanyldisulfanyl-cyclohexane typically involves the reaction of cyclohexanethiol with sulfur to form cyclohexyl disulfide. This intermediate is then further reacted with another equivalent of cyclohexanethiol under oxidative conditions to yield the final product. Common reagents used in this process include sulfur, hydrogen peroxide, and various catalysts to facilitate the formation of the disulfide bonds.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction conditions as in the laboratory synthesis. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexyldisulfanyldisulfanyl-cyclohexane undergoes several types of chemical reactions, including:
Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield cyclohexanethiol.
Substitution: The disulfide bonds can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles can be used to substitute the disulfide bonds under appropriate conditions.
Major Products:
Oxidation: Cyclohexyl sulfoxide or cyclohexyl sulfone.
Reduction: Cyclohexanethiol.
Substitution: Cyclohexyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Cyclohexyldisulfanyldisulfanyl-cyclohexane has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying disulfide bond formation and cleavage.
Biology: Investigated for its potential role in biological systems, particularly in the study of redox reactions and disulfide bond dynamics.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of polymers and other materials where disulfide linkages are required.
Wirkmechanismus
The mechanism of action of cyclohexyldisulfanyldisulfanyl-cyclohexane involves the formation and cleavage of disulfide bonds. These bonds play a crucial role in redox reactions, where the compound can act as an oxidizing or reducing agent. The molecular targets and pathways involved include various enzymes and proteins that interact with disulfide bonds, influencing their structure and function.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl disulfide: A simpler compound with a single disulfide bond.
Dicyclohexyl disulfide: Similar structure but with different substituents.
Cyclohexyl sulfoxide and sulfone: Oxidized derivatives of cyclohexyldisulfanyldisulfanyl-cyclohexane.
Uniqueness: this compound is unique due to its dual disulfide linkage, which provides distinct chemical properties and reactivity compared to similar compounds. This makes it valuable for specific applications where multiple disulfide bonds are advantageous.
Eigenschaften
CAS-Nummer |
83859-40-9 |
|---|---|
Molekularformel |
C12H22S4 |
Molekulargewicht |
294.6 g/mol |
IUPAC-Name |
(cyclohexyltetrasulfanyl)cyclohexane |
InChI |
InChI=1S/C12H22S4/c1-3-7-11(8-4-1)13-15-16-14-12-9-5-2-6-10-12/h11-12H,1-10H2 |
InChI-Schlüssel |
GAMVXEBRYYCNPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)SSSSC2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-2-{[(propylsulfanyl)ethynyl]oxy}propane](/img/structure/B14422439.png)
![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
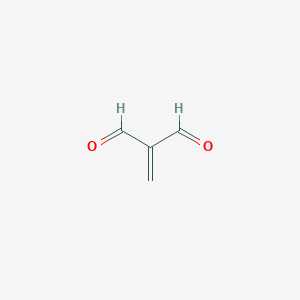

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


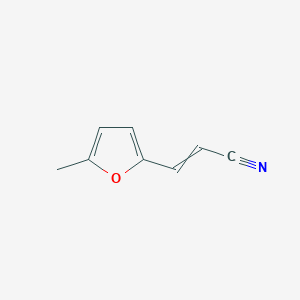
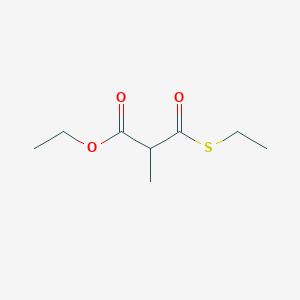
![1,5-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14422477.png)
